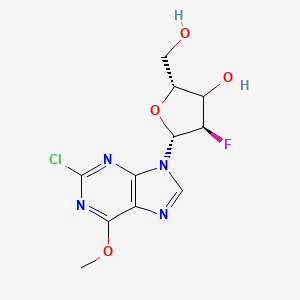
2-Chloro-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-6-methoxy-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is a synthetic nucleoside analogIt is a halogenated derivative of 2′-deoxyadenosine, which has been modified to improve its pharmacokinetic properties .
Métodos De Preparación
The synthesis of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves several steps. One common method includes the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. This reaction is typically carried out in the presence of a base such as ammonia . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in molecular biology.
Medicine: It has shown promise as an anticancer agent, particularly in the treatment of leukemia and lymphomas.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and function. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against rapidly dividing cells .
Comparación Con Compuestos Similares
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-methoxy-9H-purine is unique due to its halogenated structure, which enhances its pharmacokinetic properties compared to other nucleoside analogs. Similar compounds include:
2-Chloro-2′-deoxyadenosine: Another halogenated nucleoside analog with anticancer properties.
2-Fluoro-2′-deoxyadenosine: A fluorinated analog with similar applications in medicinal chemistry.
These compounds share structural similarities but differ in their specific modifications, leading to variations in their biological activity and pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C11H12ClFN4O4 |
|---|---|
Peso molecular |
318.69 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-(2-chloro-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClFN4O4/c1-20-9-6-8(15-11(12)16-9)17(3-14-6)10-5(13)7(19)4(2-18)21-10/h3-5,7,10,18-19H,2H2,1H3/t4-,5-,7?,10-/m1/s1 |
Clave InChI |
UCJFUCMRTLLOEN-ZBFRNQRKSA-N |
SMILES isomérico |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)Cl |
SMILES canónico |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)

![9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12405966.png)

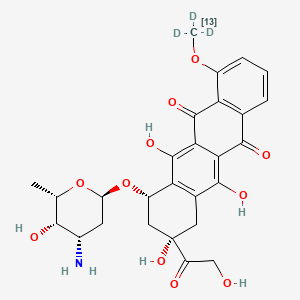
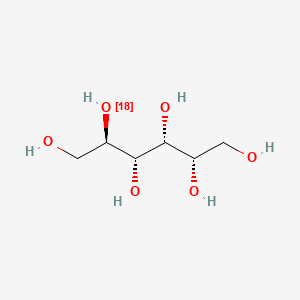
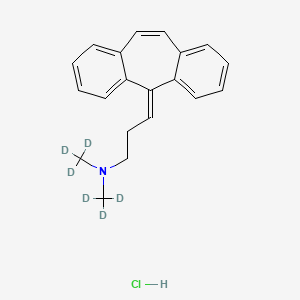
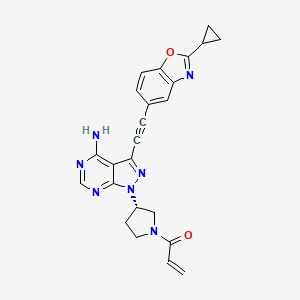

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12406022.png)

